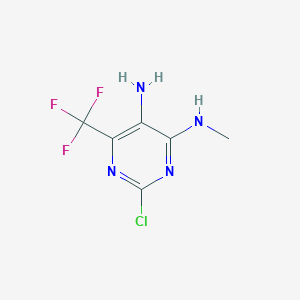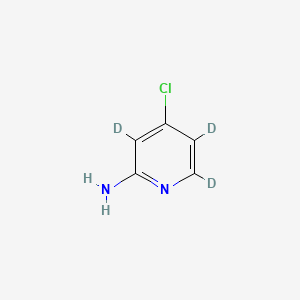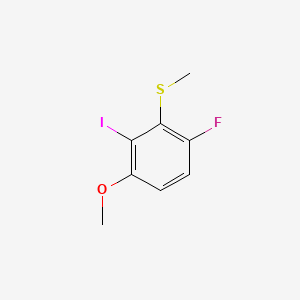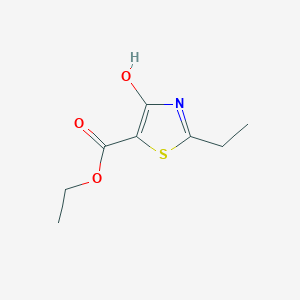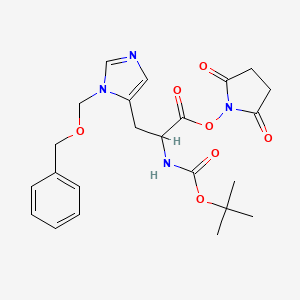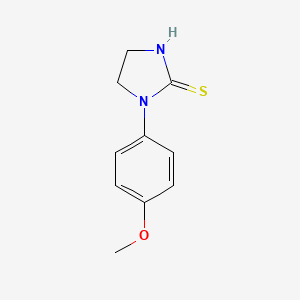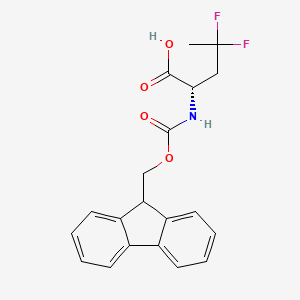
(S)-Fmoc-2-amino-4,4-difluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-FMOC-4,4-DIFLUORO-L-NORVALINE is a derivative of the amino acid norvaline, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and two fluorine atoms. This compound is primarily used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-4,4-DIFLUORO-L-NORVALINE typically involves the following steps:
Industrial Production Methods
Industrial production of N-FMOC-4,4-DIFLUORO-L-NORVALINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-FMOC-4,4-DIFLUORO-L-NORVALINE undergoes several types of chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Piperidine in DMF: Used for the removal of the FMOC protecting group.
Major Products Formed
Deprotected Amino Acid: Removal of the FMOC group yields the free amino acid.
Fluorinated Derivatives: Introduction of fluorine atoms results in various fluorinated derivatives.
Aplicaciones Científicas De Investigación
N-FMOC-4,4-DIFLUORO-L-NORVALINE has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceuticals, particularly those targeting enzymes and receptors.
Biological Studies: It is used in studies involving protein structure and function, as well as enzyme inhibition.
Mecanismo De Acción
The mechanism of action of N-FMOC-4,4-DIFLUORO-L-NORVALINE involves its role as a building block in peptide synthesis. The FMOC group protects the amino group during synthesis, preventing unwanted reactions. The fluorine atoms can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its stability and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
N-FMOC-L-NORVALINE: Similar to N-FMOC-4,4-DIFLUORO-L-NORVALINE but without the fluorine atoms.
N-FMOC-4-FLUORO-L-NORVALINE: Contains one fluorine atom instead of two.
Uniqueness
N-FMOC-4,4-DIFLUORO-L-NORVALINE is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated peptides and pharmaceuticals.
Propiedades
Fórmula molecular |
C20H19F2NO4 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoropentanoic acid |
InChI |
InChI=1S/C20H19F2NO4/c1-20(21,22)10-17(18(24)25)23-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,23,26)(H,24,25)/t17-/m0/s1 |
Clave InChI |
MXRGDWBECPQWBJ-KRWDZBQOSA-N |
SMILES isomérico |
CC(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
SMILES canónico |
CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


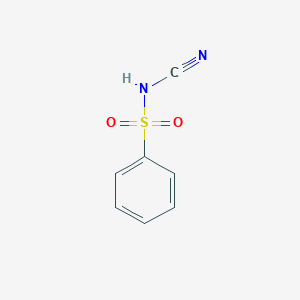
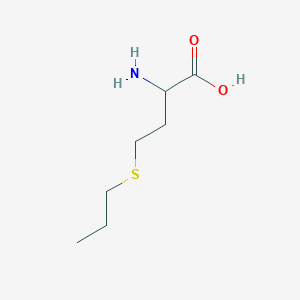

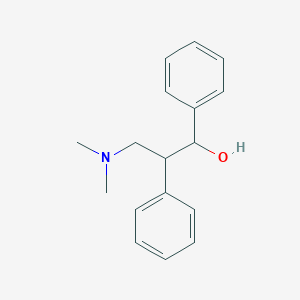
![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)

